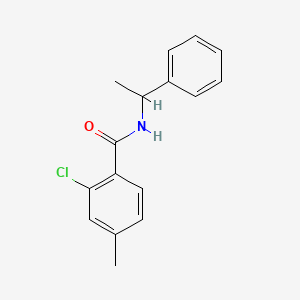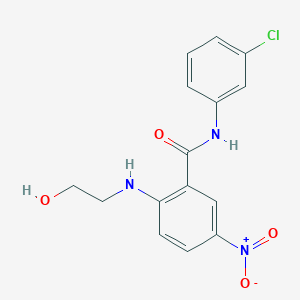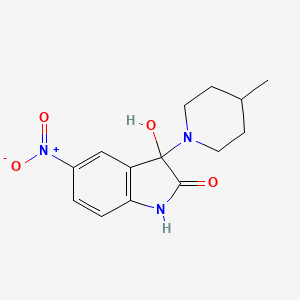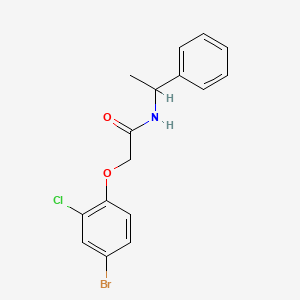![molecular formula C20H23N3O5 B3959997 3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3959997.png)
3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Descripción general
Descripción
3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique bicyclic structure combined with functional groups that contribute to its reactivity and potential utility.
Métodos De Preparación
The synthesis of 3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups:
Final assembly: The final step involves coupling the functionalized bicyclic core with the phenylcarbamoyl moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbamoyl groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the bicyclic core, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Its potential as a drug candidate can be explored due to its ability to interact with specific molecular targets, possibly leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:
3-[(4-Carbamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound lacks the morpholinyl group, which may affect its reactivity and interactions with biological targets.
3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The presence of a thiophene ring instead of a phenyl ring can lead to different chemical and biological properties.
The uniqueness of 3-[(3-Carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[22
Propiedades
IUPAC Name |
3-[(3-carbamoyl-4-morpholin-4-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c21-18(24)14-10-13(3-4-15(14)23-5-7-28-8-6-23)22-19(25)16-11-1-2-12(9-11)17(16)20(26)27/h1-4,10-12,16-17H,5-9H2,(H2,21,24)(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVGYUOIPCHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3959915.png)
![4-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]-3-nitrobenzoic acid](/img/structure/B3959930.png)
![7-{[3-(benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3959938.png)
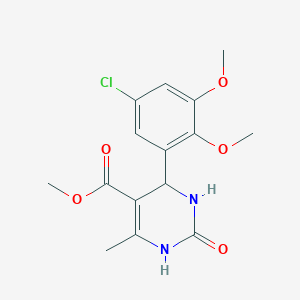
![Dimethyl 5-[[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate](/img/structure/B3959948.png)
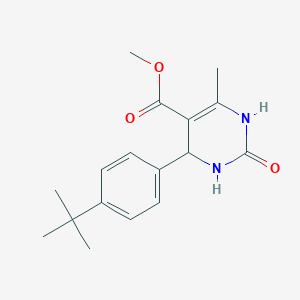
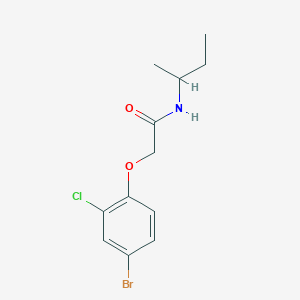
![10-Bromo-3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959967.png)
methyl}quinolin-8-ol](/img/structure/B3959973.png)
![N-[(OXOLAN-2-YL)METHYL]-4-PHENYLBUTANAMIDE](/img/structure/B3959985.png)
